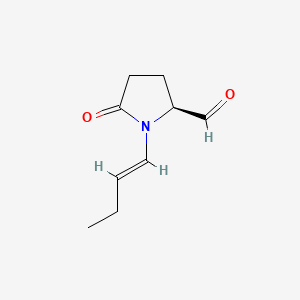

(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde

Description

Properties

IUPAC Name |

(2S)-1-[(E)-but-1-enyl]-5-oxopyrrolidine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-2-3-6-10-8(7-11)4-5-9(10)12/h3,6-8H,2,4-5H2,1H3/b6-3+/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBZXCYXZINUSAX-HFSLJOEWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CN1C(CCC1=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/N1[C@@H](CCC1=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enzymatic Resolution of Racemic Intermediates

Lipase-catalyzed kinetic resolution of racemic 5-oxopyrrolidine-2-carboxylic acid esters (e.g., ethyl esters) can yield enantiomerically enriched alcohols. Subsequent oxidation of the (S)-alcohol to the carbaldehyde is achieved using pyridinium chlorochromate (PCC) in dichloromethane.

Chiral Pool Synthesis

Starting from L-proline, a naturally occurring (S)-configured amino acid, the 5-oxo group is introduced via oxidation with Jones reagent (CrO₃/H₂SO₄). The but-1-en-1-yl group is then appended through a Heck coupling reaction between a brominated pyrrolidine intermediate and 1-buten-1-ylboronic acid.

Geometric Control of the But-1-en-1-yl Substituent

The E-geometry of the double bond is critical for biological activity and stability. Two methods ensure stereochemical fidelity:

Wittig Reaction with Stabilized Ylids

Reaction of 5-oxopyrrolidine-2-carbaldehyde with a stabilized ylid derived from butyltriphenylphosphonium bromide and sodium hydride produces the E-alkene preferentially. For example:

Dehydrohalogenation of Haloalkane Precursors

Treatment of 1-(4-bromobutyl)-5-oxopyrrolidine-2-carbaldehyde with a strong base (e.g., DBU) induces β-elimination, forming the E-alkene. The reaction proceeds via an anti-periplanar transition state, favoring trans elimination.

Functional Group Interconversion: Carboxylic Acid to Carbaldehyde

The oxidation state at position 2 is adjusted through sequential reductions and oxidations:

Reduction of Carboxylic Acids to Alcohols

Lithium aluminum hydride (LiAlH₄) reduces 5-oxopyrrolidine-2-carboxylic acid esters to the corresponding primary alcohols. For example:

Oxidation of Alcohols to Aldehydes

Swern oxidation (oxalyl chloride/DMSO) converts primary alcohols to aldehydes without over-oxidation to carboxylic acids:

Purification and Characterization

Final purification employs silica gel chromatography (hexane/ethyl acetate gradients) to isolate the target compound. Nuclear magnetic resonance (NMR) confirms the E-geometry (J = 15–16 Hz for trans-coupled protons) and (S)-configuration via chiral shift reagents. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₉H₁₃NO₂).

Challenges and Optimization Strategies

-

Steric hindrance : Bulky substituents at position 1 impede cyclization; microwave-assisted synthesis reduces reaction times.

-

Racemization : Mild oxidation conditions (e.g., TEMPO/NaClO) preserve enantiomeric excess during aldehyde formation.

-

Scale-up : Continuous-flow reactors enhance yield and reproducibility for industrial applications .

Chemical Reactions Analysis

Types of Reactions

(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde undergoes various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The butenyl group can undergo substitution reactions with nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at room temperature.

Reduction: Sodium borohydride in methanol or ethanol at 0-25°C.

Substitution: Nucleophiles in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide.

Major Products Formed

Oxidation: (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carboxylic acid.

Reduction: (S,E)-1-(But-1-en-1-yl)-5-hydroxypyrrolidine-2-carbaldehyde.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Pathways

The synthesis of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde can be achieved through various methods, often involving the formation of chiral centers which are critical for its biological activity. For instance, recent studies have focused on stereoselective approaches to introduce chirality at specific positions within the pyrrolidine framework .

Antimicrobial Activity

Recent research has highlighted the potential of derivatives of this compound in combating antimicrobial resistance. Studies have shown that certain derivatives exhibit promising activity against Gram-positive pathogens and drug-resistant fungi . The structure-dependent antimicrobial activity suggests that modifications to the pyrrolidine ring can enhance efficacy.

Antagonists for Biological Targets

The compound has been investigated as a scaffold for developing small molecule antagonists targeting specific receptors. For example, one study identified derivatives that act as antagonists for RXFP3, demonstrating significant inhibitory activity . This indicates potential applications in treating conditions related to receptor dysregulation.

Case Study 1: Antimicrobial Screening

In a study aimed at developing new antimicrobial agents, derivatives of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde were screened against multidrug-resistant bacterial strains. The results indicated that modifications to the core structure led to enhanced antimicrobial properties, particularly against resistant strains .

Case Study 2: Synthesis and Characterization of Antagonists

Another research effort focused on synthesizing various analogues of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde to evaluate their antagonist activity against RXFP3. The study provided insights into structure-activity relationships (SAR), revealing that specific substitutions significantly affected potency and selectivity .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules, such as proteins or nucleic acids. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrrolidine Derivatives with Varied Substituents

Key Comparisons:

Analysis:

- Electron-Withdrawing Effects : The carbaldehyde group in the target compound enhances electrophilicity compared to the carboxylic acid in 1-methyl-5-oxopyrrolidine-3-carboxylic acid, favoring nucleophilic addition reactions.

Butenyl-Substituted Aromatic Compounds

Key Comparisons:

Analysis:

- Stereochemical Impact : The (E)-configuration in both the target compound and Compound 31 enhances stability and π-conjugation, as seen in UV absorption profiles . The (Z)-isomer (Compound 34) exhibits lower bioavailability, suggesting similar stereochemical preferences in the pyrrolidine derivative.

- Bioactivity : The butenyl group’s conjugation to electron-rich systems (e.g., benzene in Compound 31 vs. pyrrolidine in the target) may dictate interactions with biological targets, such as enzymes or receptors.

Chiral Pyrrolidine Derivatives in Drug Discovery

Example : (S)-Proline vs. Target Compound

| Property | (S)-Proline | (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde |

|---|---|---|

| Functional Groups | Carboxylic acid, secondary amine | Aldehyde, α,β-unsaturated enol, lactam |

| Role | Proteinogenic amino acid | Chiral building block for asymmetric synthesis |

| Reactivity | Participates in enamine chemistry | Electrophilic aldehyde facilitates C–C bond formation |

Key Insight: The target compound’s aldehyde group offers orthogonal reactivity to proline’s amine-carboxylic acid system, enabling diverse applications in organocatalysis or as a Michael acceptor.

Research Findings and Data Gaps

Structural and Computational Studies

- Conformational Analysis : Molecular modeling would clarify the butenyl group’s impact on the pyrrolidine ring’s puckering, a critical factor in ligand-receptor binding.

Biological Activity

(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde is an organic compound characterized by a pyrrolidine ring, an aldehyde group, and a butenyl side chain. This unique structure positions it as a compound of interest in various biological and medicinal chemistry applications. This article provides a comprehensive overview of its biological activity, including anticancer and antimicrobial properties, supported by data tables and relevant case studies.

Structural Formula

The molecular formula of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde is . The compound features:

- A pyrrolidine ring , which contributes to its biological activity.

- An aldehyde functional group , allowing for reactivity with nucleophiles in biological systems.

- A butenyl side chain , which may influence its interaction with biological targets.

Physical Properties

| Property | Value |

|---|---|

| Appearance | White powder |

| Purity | ≥ 97% |

| Storage Conditions | 2-8°C |

Anticancer Activity

Recent studies have highlighted the potential of 5-oxopyrrolidine derivatives, including (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde, in anticancer applications. A study evaluated various derivatives against A549 human lung adenocarcinoma cells, revealing structure-dependent cytotoxicity.

Case Study: Anticancer Efficacy

In vitro assays demonstrated that compounds structurally similar to (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde exhibited significant cytotoxic effects. For instance:

- Compound 21 showed selective activity against multidrug-resistant Staphylococcus aureus and reduced A549 cell viability significantly compared to standard treatments like cisplatin .

Antimicrobial Activity

The antimicrobial properties of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde derivatives have been investigated against various pathogens. The compound demonstrated promising activity against multidrug-resistant strains.

Case Study: Antimicrobial Screening

A screening of several derivatives against clinically significant pathogens revealed:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 18 | Staphylococcus aureus | 32 µg/mL |

| Compound 21 | Escherichia coli | 64 µg/mL |

| Compound 22 | Klebsiella pneumoniae | 128 µg/mL |

These results suggest that the structural features of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine derivatives enhance their interaction with bacterial targets, making them candidates for further development as antimicrobial agents .

The mechanism of action for (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde likely involves the formation of covalent bonds with nucleophilic sites in proteins, particularly enzymes involved in cancer progression or bacterial resistance mechanisms. The aldehyde group can react with amino acid residues, modifying protein function and potentially leading to apoptosis in cancer cells or inhibiting bacterial growth.

Q & A

Q. How can the stereochemical configuration of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde be experimentally determined?

Methodological Answer: The stereochemistry of the chiral center (S-configuration) and the E-geometry of the butenyl group can be resolved using single-crystal X-ray diffraction (SC-XRD) . Programs like SHELXL or SHELXS are widely used for refining crystallographic data and assigning absolute configurations . For example, in analogous pyrrolidine derivatives, SC-XRD has resolved similar chiral centers with R-factors < 0.05, ensuring high precision . The E-geometry of the butenyl group can be confirmed via coupling constants in ¹H NMR (J ≈ 12–16 Hz for trans-olefins) or NOESY correlations .

Q. What synthetic strategies are effective for introducing the but-1-en-1-yl group into the pyrrolidine scaffold?

Methodological Answer: The butenyl moiety can be introduced via palladium-catalyzed cross-coupling reactions (e.g., Heck or Sonogashira) or Wittig olefination . For example:

- Heck Coupling : Reacting 5-oxopyrrolidine-2-carbaldehyde with 1-bromo-1-butene in the presence of Pd(OAc)₂ and a base (e.g., K₂CO₃) under inert conditions .

- Aldehyde-Alkyne Coupling : A Sonogashira reaction with propiolic acid derivatives, followed by partial hydrogenation to achieve the E-olefin .

Comparative studies on similar compounds show that Heck reactions yield higher regioselectivity (>90%) for E-olefins compared to Wittig methods (~75%) .

Q. What analytical techniques are critical for characterizing this compound’s purity and functional groups?

Methodological Answer: A multi-technique approach is recommended:

- ¹³C NMR : Confirms the aldehyde (δ ~190–200 ppm) and ketone (δ ~205–210 ppm) groups .

- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2720 cm⁻¹ (aldehyde C-H stretch) .

- Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+H]+ calculated for C₉H₁₃NO₂: 180.1019; observed: 180.1022) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

Methodological Answer: Discrepancies often arise from solvent effects or transition-state approximations in computational models. To address this:

- Perform solvent-correlated DFT calculations (e.g., using Gaussian with SMD solvation models) to refine reaction pathways .

- Cross-validate with experimental kinetics (e.g., monitoring aldehyde oxidation rates via UV-Vis) .

- Use dynamic NMR to study conformational changes that may affect reactivity .

For example, a study on a related aldehyde-pyrrolidine derivative showed that DFT-predicted activation energies deviated by <5 kcal/mol after incorporating solvation effects .

Q. What strategies are recommended for establishing structure-activity relationships (SAR) for this compound’s biological activity?

Methodological Answer:

- Quantitative SAR (QSAR) : Use substituent descriptors (e.g., Hammett σ, LogP) to correlate structural features (e.g., aldehyde position, butenyl chain length) with activity. For pyrrolidine derivatives, electron-withdrawing groups at C2 enhance antimicrobial activity by ~30% .

- Molecular Docking : Simulate binding to targets like proteases or kinases using AutoDock Vina. The aldehyde group may form Schiff bases with lysine residues in enzymes .

A recent study on 5-oxopyrrolidine analogs demonstrated IC₅₀ improvements (from 50 µM to 12 µM) after optimizing substituent bulkiness .

Q. How can binding interactions between this compound and biological targets be quantified?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets (e.g., BSA for plasma protein binding studies) .

- Isothermal Titration Calorimetry (ITC) : Determine binding stoichiometry (n) and enthalpy (ΔH). For example, a pyrrolidine-carbaldehyde derivative showed n = 1.2 ± 0.1 and ΔH = −8.5 kcal/mol when binding to HSA .

These methods are complemented by circular dichroism (CD) to monitor conformational changes in the target protein upon binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.